

# Urolithin A: A Favorable Safety Profile in Human Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Urolithin A*

Cat. No.: *B1682117*

[Get Quote](#)

A comprehensive review of clinical data confirms the safety and high tolerability of **Urolithin A**, a promising natural compound for healthy aging, particularly when compared with other longevity supplements like Nicotinamide Riboside.

For researchers and drug development professionals, establishing a robust safety profile is a critical prerequisite for advancing any new therapeutic candidate. **Urolithin A**, a gut-derived metabolite of ellagitannins found in pomegranates and berries, has emerged as a subject of significant interest for its potential to enhance mitochondrial function and muscle endurance. This guide provides a detailed comparison of the safety and tolerability of **Urolithin A** in humans, supported by data from clinical trials and experimental protocols.

## Comparative Safety and Tolerability: Urolithin A vs. Nicotinamide Riboside

To provide a clear perspective on the safety profile of **Urolithin A**, we have compared it with Nicotinamide Riboside (NR), another popular dietary supplement investigated for its potential to boost NAD<sup>+</sup> levels and promote healthy aging.

| Parameter                             | Urolithin A                                                                                                                                                                    | Nicotinamide Riboside (NR)                                                                                                                                                 |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dosage Range Studied in Humans        | 250 mg to 1,000 mg per day[1][2]                                                                                                                                               | Up to 2,000 mg per day in most studies; some up to 3,000 mg/day[3][4]                                                                                                      |
| Reported Serious Adverse Events       | None reported in clinical trials[5][6][7][8]                                                                                                                                   | None reported in clinical trials[3][4][5]                                                                                                                                  |
| Commonly Reported Mild Adverse Events | Generally well-tolerated with uncommon and transient mild muscle aches or digestive discomfort (such as bloating, nausea, or diarrhea) reported in some individuals.[1][9][10] | Generally well-tolerated. Some individuals report mild to moderate side effects including nausea, fatigue, headaches, diarrhea, stomach discomfort, and indigestion.[1][4] |
| Regulatory Status (USA)               | Generally Recognized as Safe (GRAS) by the FDA for use in certain food products and as a dietary supplement.[3][11][12][13]                                                    | Generally Recognized as Safe (GRAS) by the FDA.[3][9][10][14]                                                                                                              |
| Long-Term Safety Data                 | Limited to studies of a few months in duration.[1][9]                                                                                                                          | Most human studies are of short duration.[1]                                                                                                                               |

## In-Depth Look at Urolithin A's Safety Profile

Clinical studies investigating **Urolithin A** have consistently demonstrated its safety and tolerability across various age groups, including healthy elderly, middle-aged, and older adults. [6][8] In these trials, participants have been administered daily doses ranging from 250 mg to 1,000 mg without any reports of serious adverse events.[1][2][5][6][7][8]

The mild side effects that have been occasionally noted, such as digestive discomfort or muscle aches, were typically transient and did not lead to discontinuation of the supplementation.[9][10] Furthermore, comprehensive safety assessments in these studies, which included monitoring of vital signs, physical examinations, electrocardiograms (ECGs), serum biochemistry, hematology, and urinalysis, revealed no clinically significant alterations.

This robust body of evidence contributed to the U.S. Food and Drug Administration (FDA) granting **Urolithin A** the status of Generally Recognized as Safe (GRAS) for its intended use in specific food products.[\[3\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocols for Safety and Tolerability Assessment

The safety and tolerability of **Urolithin A** in human clinical trials are typically evaluated through a standardized set of procedures designed to monitor the health of participants closely. Below is a representative experimental protocol.

**Objective:** To assess the safety and tolerability of daily oral supplementation of **Urolithin A** in healthy adults.

**Study Design:** A randomized, double-blind, placebo-controlled trial.

**Participant Population:** Healthy male and female adults, aged 40-80 years.

**Intervention:**

- Treatment Group: Oral administration of **Urolithin A** (e.g., 500 mg or 1000 mg) once daily for a specified duration (e.g., 4 to 12 weeks).
- Control Group: Oral administration of a matching placebo once daily for the same duration.

**Safety and Tolerability Assessments:**

- Screening Visit:
  - Informed consent.
  - Medical history review.
  - Physical examination.
  - Vital signs (blood pressure, heart rate, respiratory rate, temperature).
  - 12-lead electrocardiogram (ECG).

- Collection of blood and urine for baseline clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
- During the Trial (e.g., at weeks 2, 4, 8, and 12):
  - Monitoring and recording of all adverse events (AEs). AEs are graded for severity (mild, moderate, severe) and assessed for their potential relationship to the study product.
  - Physical examination.
  - Vital signs measurement.
  - Blood and urine collection for clinical laboratory tests to monitor organ function (liver, kidney) and hematological parameters.
- End of Study Visit:
  - Final adverse event monitoring.
  - Physical examination.
  - Vital signs measurement.
  - 12-lead ECG.
  - Final blood and urine collection for clinical laboratory tests.

#### Primary Safety Endpoints:

- The incidence and severity of adverse events.
- Clinically significant changes in physical examination findings, vital signs, ECG parameters, and clinical laboratory results.

## Visualizing the Science Behind Urolithin A

To better understand the mechanisms of action and the experimental processes involved in assessing **Urolithin A**, the following diagrams provide a visual representation.



[Click to download full resolution via product page](#)

Caption: **Urolithin A's mechanism of action: stimulating mitophagy for cellular renewal.**

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nicotinamide Riboside: Benefits, Side Effects and Dosage [healthline.com]
- 2. Nicotinamide Riboside: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. scienceblog.com [scienceblog.com]
- 6. A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niagen Bioscience - ChromaDex Lead Ingredient NIAGEN® Nicotinamide Riboside Achieves GRAS Status [investors.chromadex.com]
- 8. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. fda.gov [fda.gov]
- 11. Thorne Achieves GRAS Status for NR | Thorne [thorne.com]
- 12. driphydration.com [driphydration.com]
- 13. researchgate.net [researchgate.net]
- 14. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Urolithin A: A Favorable Safety Profile in Human Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682117#confirming-the-safety-and-tolerability-of-urolithin-a-in-humans>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)